molecular formula C16H24ClNO2 B6129881 4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine;hydrochloride

4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine;hydrochloride

Cat. No.: B6129881
M. Wt: 297.82 g/mol
InChI Key: ATXDSNQXRPEDQW-BJILWQEISA-N
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Description

4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine;hydrochloride is a chemical compound with the molecular formula C16H23NO2. This compound is characterized by the presence of a morpholine ring attached to a butenyl chain, which is further connected to an ethylphenoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine typically involves a multi-step process:

    Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simpler alkenes or alkynes.

    Attachment of the Ethylphenoxy Group: This step involves the reaction of the butenyl chain with 4-ethylphenol under specific conditions to form the ethylphenoxy derivative.

    Formation of the Morpholine Ring: The final step involves the cyclization reaction to form the morpholine ring, which is then attached to the butenyl chain.

Industrial Production Methods

In an industrial setting, the production of 4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine;hydrochloride may involve:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-ethylphenoxy)butyl]morpholine oxalate
  • (E)-1-(4-((4-ethylphenoxy)methyl)phenyl)but-2-en-1-ol

Uniqueness

4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine;hydrochloride is unique due to its specific structural features, such as the combination of the morpholine ring, butenyl chain, and ethylphenoxy group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

4-[(E)-4-(4-ethylphenoxy)but-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-2-15-5-7-16(8-6-15)19-12-4-3-9-17-10-13-18-14-11-17;/h3-8H,2,9-14H2,1H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXDSNQXRPEDQW-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC=CCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OC/C=C/CN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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